Therapeutic Index Enhancement Over the Parent Tertiary Amine
The foundational 1957 patent by Tiffany demonstrated that LPT N-Oxide (3-hydroxy-N-methylmorphinan N-oxide) exhibits a superior therapeutic index compared to its parent tertiary amine, 3-hydroxy-N-methylmorphinan [1]. This was a specific claim made in the patent, positioning the N-oxide as a safer analgesic alternative. While modern quantitative safety margins are not provided in this early disclosure, the seminal finding established the foundational rationale for selecting the N-oxide form over the free amine for preclinical development. This advantage is distinct from the parent amine, which is associated with a narrower therapeutic window and a higher risk of toxicity [1].
| Evidence Dimension | Therapeutic Index (Qualitative Claim) |
|---|---|
| Target Compound Data | Higher therapeutic index vs. parent amine (qualitative claim made in 1957 patent) |
| Comparator Or Baseline | 3-Hydroxy-N-methylmorphinan (free amine). Narrower therapeutic window. |
| Quantified Difference | Not numerically specified; qualitative superiority asserted in patent document. |
| Conditions | In vivo analgesic and toxicity assessment; details proprietary to the 1957 patent disclosure. |
Why This Matters
A higher therapeutic index is the primary safety driver; this early evidence directs research selection toward the N-oxide prodrug to mitigate toxicity risks inherent to the parent morphinan.
- [1] Tiffany, B. D. (1957). 3-hydroxy-N-methylmorphinan N-oxide. United States Patent US2813097A. The Upjohn Company. View Source
